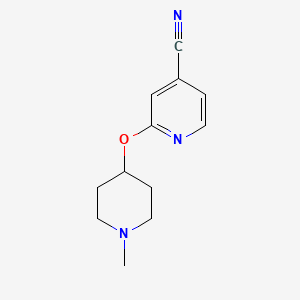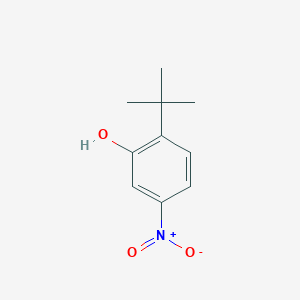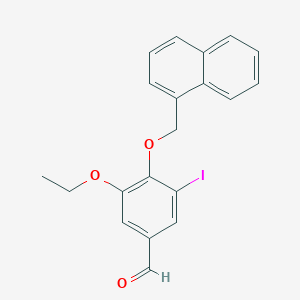
N-(3-Sulfamoylphenyl)guanidine
Overview
Description
Mechanism of Action
Target of Action
It is known that sulfonamides, a class of compounds to which 3-guanidinobenzenesulfonamide belongs, often target enzymes involved in the synthesis of folic acid, such as dihydropteroate synthase . These enzymes play a crucial role in bacterial growth and survival, making them ideal targets for antibacterial drugs .
Mode of Action
Sulfonamides, including 3-Guanidinobenzenesulfonamide, are known to act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the enzyme dihydropteroate synthase, they prevent PABA from accessing the site, thereby inhibiting the production of folic acid . This results in the inhibition of bacterial growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by 3-Guanidinobenzenesulfonamide is the folic acid synthesis pathway . By inhibiting the enzyme dihydropteroate synthase, 3-Guanidinobenzenesulfonamide prevents the conversion of PABA to dihydropteroate, a key step in the production of folic acid . This disruption in the pathway leads to a decrease in the production of folic acid, which is essential for the synthesis of nucleic acids and the growth and survival of bacteria .
Result of Action
The primary result of the action of 3-Guanidinobenzenesulfonamide is the inhibition of bacterial growth and proliferation . By preventing the synthesis of folic acid, an essential component for bacterial survival, 3-Guanidinobenzenesulfonamide effectively halts the growth of bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Sulfamoylphenyl)guanidine typically involves the reaction of 3-nitrobenzenesulfonamide with guanidine. The process can be summarized as follows:
Reduction of 3-nitrobenzenesulfonamide: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Formation of this compound: The resulting 3-aminobenzenesulfonamide is then reacted with guanidine in the presence of a suitable catalyst or under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: N-(3-Sulfamoylphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can modify the guanidine group or the phenyl ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the guanidine group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Iron powder, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Sulfonic acids.
Reduction Products: Amines and modified guanidines.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
N-(3-Sulfamoylphenyl)guanidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Comparison with Similar Compounds
N-(4-Sulfamoylphenyl)guanidine: Similar structure but with the sulfonamide group at the para position.
N-(2-Sulfamoylphenyl)guanidine: Sulfonamide group at the ortho position.
N-(3-Sulfamoylphenyl)thiourea: Thiourea group instead of guanidine.
Uniqueness: N-(3-Sulfamoylphenyl)guanidine is unique due to the specific positioning of the sulfonamide group, which can influence its reactivity and interaction with biological targets. The combination of the guanidine and sulfonamide groups provides a versatile scaffold for the development of new compounds with diverse applications.
Properties
IUPAC Name |
2-(3-sulfamoylphenyl)guanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2S/c8-7(9)11-5-2-1-3-6(4-5)14(10,12)13/h1-4H,(H4,8,9,11)(H2,10,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXHYJJFLGCHBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)N=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


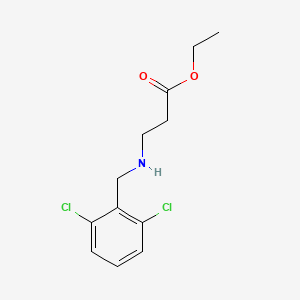
![(2S,4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B3137775.png)
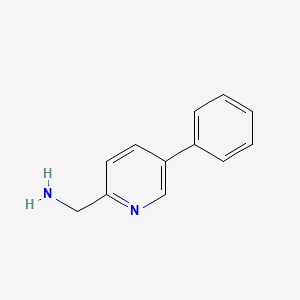
![4-Amino-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3137787.png)
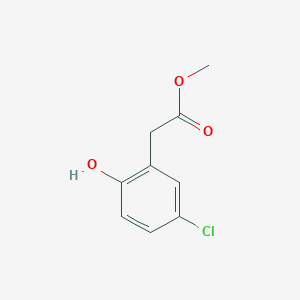
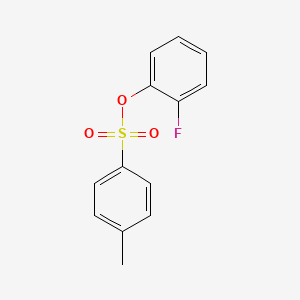
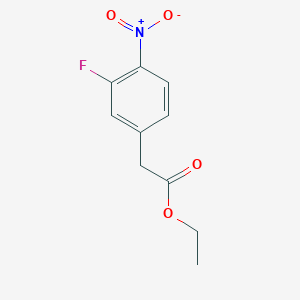
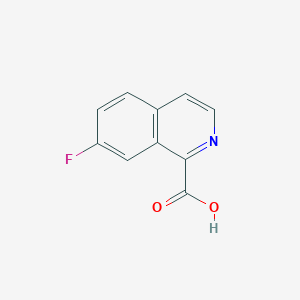
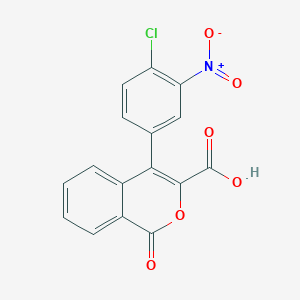
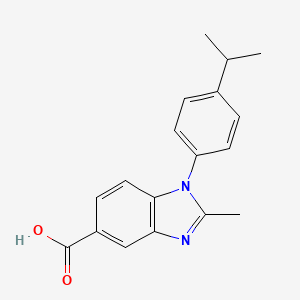
![1-(2-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B3137837.png)
